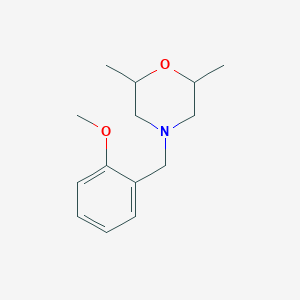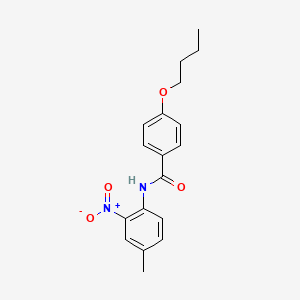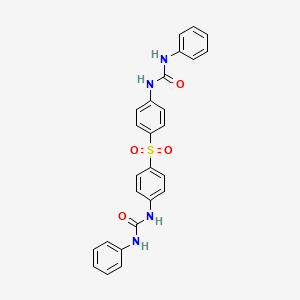
4-(2-methoxybenzyl)-2,6-dimethylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-methoxybenzyl)-2,6-dimethylmorpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DMXB-A, and it has been found to exhibit unique properties that make it useful in different areas of research. In
作用機序
The mechanism of action of DMXB-A is not fully understood, but it is believed to act as an agonist for the alpha7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various physiological processes, including learning and memory, and its dysfunction has been implicated in several neurological disorders. DMXB-A's agonistic action on this receptor is thought to improve its function, leading to the observed improvements in cognitive function and memory.
Biochemical and Physiological Effects
DMXB-A has been found to have several biochemical and physiological effects, including the activation of the alpha7 nAChR, which leads to increased calcium influx and the release of neurotransmitters such as acetylcholine, dopamine, and glutamate. This activation has been shown to improve cognitive function and memory. DMXB-A has also been found to reduce inflammation in the brain, which is a significant contributor to the development of neurological disorders.
実験室実験の利点と制限
One of the significant advantages of using DMXB-A in lab experiments is its specificity for the alpha7 nAChR, which allows researchers to study the effects of activating this receptor without affecting other receptors. Additionally, DMXB-A has been shown to have a good safety profile, making it suitable for use in animal models. However, one of the limitations of using DMXB-A is its short half-life, which requires frequent dosing in animal models.
将来の方向性
There are several future directions for research on DMXB-A. One of the most promising areas of research is the development of DMXB-A-based therapies for neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, further research is needed to understand the mechanism of action of DMXB-A fully. This research could lead to the development of more potent and selective agonists for the alpha7 nAChR. Finally, more studies are needed to explore the safety and efficacy of DMXB-A in humans.
Conclusion
In conclusion, 4-(2-methoxybenzyl)-2,6-dimethylmorpholine, or DMXB-A, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMXB-A has been shown to improve cognitive function and memory, reduce inflammation in the brain, and have a good safety profile. Future research on DMXB-A could lead to the development of new therapies for neurological disorders and a better understanding of the mechanism of action of this compound.
合成法
The synthesis of 4-(2-methoxybenzyl)-2,6-dimethylmorpholine involves several steps, including the reaction of 2,6-dimethylmorpholine with 2-methoxybenzyl chloride in the presence of a base such as sodium methoxide. The product is then purified using column chromatography to obtain pure DMXB-A. This synthesis method has been optimized to ensure high yields of the compound, making it readily available for scientific research.
科学的研究の応用
DMXB-A has been found to have potential applications in various fields of scientific research. One of the most promising areas of application is in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. DMXB-A has been shown to improve cognitive function and memory in animal models of these diseases. It has also been found to reduce inflammation in the brain, which is a significant contributor to the development of these disorders.
特性
IUPAC Name |
4-[(2-methoxyphenyl)methyl]-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-11-8-15(9-12(2)17-11)10-13-6-4-5-7-14(13)16-3/h4-7,11-12H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKGZAWJOBJDGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Methoxyphenyl)methyl]-2,6-dimethylmorpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-(2-ethoxyphenyl)-N~1~-(2-methoxy-5-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4967178.png)

![3-[(3-chloro-4-fluorophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4967188.png)
![3-(1,3-benzodioxol-5-yl)-5-(3,3,3-trifluoropropanoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4967191.png)
![[1-(4-biphenylylmethyl)-3-piperidinyl]methanol](/img/structure/B4967199.png)
![N-(2,5-dimethoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B4967212.png)
![1'-[(5-methyl-2-furyl)methyl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4967239.png)
![N,N-bis[2-(allyloxy)ethyl]-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B4967243.png)
![2,2,2-trichloro-N-{[2,2-dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropyl]methyl}acetamide](/img/structure/B4967254.png)
![1-(4-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4967261.png)

![methyl [4-(1,3-benzothiazol-6-ylcarbonyl)-2-oxo-1-piperazinyl]acetate](/img/structure/B4967273.png)

![N-(3,4-dimethylphenyl)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B4967280.png)